methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate is an organic compound with the molecular formula C15H13NO4S. It is a derivative of benzoic acid and contains a nitro group, a methyl ester group, and a sulfanyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate typically involves the esterification of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation conditions.
Reduction: Tin(II) chloride in hydrochloric acid under reflux conditions.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other esters.
Scientific Research Applications
methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 4-[(4-methylphenyl)sulfinyl]-3-nitrobenzenecarboxylate: Contains a sulfinyl group instead of a sulfanyl group.
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate: Contains a sulfonyl group instead of a sulfanyl group.
2-(4-methylsulfonylphenyl)indole derivatives: Possess similar sulfonyl groups and exhibit antimicrobial and anti-inflammatory activities.
These compounds share some structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLUTFWHBZERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.